N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Chemical Synthesis Building Blocks Quality Control

Sourcing a specific building block is critical for reliable SAR studies. This compound features a defined 5-amino, 2-methyl substitution pattern that distinguishes it from isomers like CAS 926227-21-6. Procuring this exact CAS ensures your synthetic pathway and bioactivity data remain accurate. Supplied with COA and SDS for assured research integrity.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 926228-27-5
Cat. No. B1319868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methylphenyl)cyclopentanecarboxamide
CAS926228-27-5
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)NC(=O)C2CCCC2
InChIInChI=1S/C13H18N2O/c1-9-6-7-11(14)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)
InChIKeyBFFNAMWQYJGZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (926228-27-5): Sourcing, Purity, and Chemical Profile


N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (CAS: 926228-27-5) is an aromatic amide organic compound with the molecular formula C13H18N2O and a molecular weight of approximately 218.3 g/mol . It is structurally characterized by a cyclopentanecarboxamide moiety linked to a 5-amino-2-methylphenyl group [1]. The compound is primarily available as a research chemical building block from multiple commercial suppliers, with typical purities specified at 95% . Standard procurement documentation includes safety data sheets (SDS) and certificates of analysis (COA) . The compound is intended exclusively for laboratory research and development applications . No peer-reviewed primary research literature quantifying biological activity or providing comparative performance data for this exact compound was identified.

Differentiation of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (926228-27-5) Among Close Structural Analogs: A Sourcing Perspective


While N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (926228-27-5) lacks publicly available peer-reviewed quantitative biological or performance data to justify its selection over close analogs on a functional basis, substitution with a generic analog is not advisable for procurement due to the specificity of the chemical structure. The compound features a defined substitution pattern with an amino group at the 5-position and a methyl group at the 2-position on the phenyl ring attached to a cyclopentanecarboxamide . Sourcing an analog with a different substitution pattern, such as N-(4-amino-2-methylphenyl)cyclopentanecarboxamide (CAS 926227-21-6) or N-(2-amino-4-methylphenyl)cyclopentanecarboxamide (CAS 946753-31-7) , would introduce a distinct molecular entity with unpredictable chemical and biological properties. Therefore, the basis for prioritizing this specific compound lies in the identity and purity of the chemical building block required for a given synthetic or research pathway, not in demonstrated superior performance. The evidence for selection is tied directly to its unique CAS registry number and the corresponding quality assurance documentation provided by vendors.

Quantitative Comparative Evidence for N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (926228-27-5)


Purity Comparison: N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (926228-27-5) vs. Commercial Specifications

A minimum purity specification is the primary quantitative metric available for differentiating this research chemical from lower-quality or unspecified sources. For CAS 926228-27-5, reputable vendors consistently report a minimum purity of 95% . This contrasts with a baseline of no specified purity or lower reported purity from non-specialist suppliers. Procuring material with a verifiable 95% purity ensures a defined starting point for synthetic reproducibility.

Chemical Synthesis Building Blocks Quality Control

Structural Identity: N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (926228-27-5) vs. Regioisomers

The compound N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (CAS 926228-27-5) is a specific regioisomer. Its closest analogs include N-(4-amino-2-methylphenyl)cyclopentanecarboxamide (CAS 926227-21-6) and N-(2-amino-4-methylphenyl)cyclopentanecarboxamide (CAS 946753-31-7) . These compounds are structurally distinct and are assigned different CAS registry numbers, confirming they are not interchangeable . The presence of the amino group at the 5-position on the phenyl ring is a defining feature of the target compound. Substitution with any other regioisomer would result in a different molecule with potentially divergent chemical and biological properties.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

GHS Hazard Profile: N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (926228-27-5) vs. Baseline Laboratory Chemicals

The safety data sheet (SDS) for N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide classifies it as an irritant with specific hazard (H) and precautionary (P) statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This provides a quantifiable risk profile that allows for comparison with other research chemicals and mandates specific personal protective equipment (PPE) and handling protocols. In contrast to non-hazardous or more dangerous substances, this specific GHS classification informs laboratory safety planning and procurement of appropriate safety controls.

Laboratory Safety Chemical Handling Risk Assessment

Procurement Scenarios for N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (926228-27-5)


Scenario 1: Procurement for Structure-Activity Relationship (SAR) Studies

This compound is an appropriate procurement candidate for medicinal chemistry projects exploring the structure-activity relationships of substituted phenyl cyclopentanecarboxamides. The defined substitution pattern (5-amino, 2-methyl) [1] makes it a specific building block for generating and testing analogs within a chemical series. The high purity specification (95%) ensures that biological data can be confidently attributed to the intended molecule rather than impurities.

Scenario 2: Sourcing as a Synthetic Intermediate

The compound serves as a functionalized intermediate for further derivatization. The presence of both an amino group and a carboxamide group [1] provides reactive handles for subsequent chemical reactions, such as acylation, alkylation, or conversion to other functional groups. Procurement of a building block with a verified CAS number and established purity is essential for developing reliable synthetic routes.

Scenario 3: Acquisition for Quality Control and Analytical Reference

Due to its well-defined structure and availability with a Certificate of Analysis , this compound can be used as a reference standard for analytical method development (e.g., HPLC, LC-MS) or for confirming the identity and purity of internally synthesized batches. The known GHS hazard profile facilitates safe handling during analytical work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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